![molecular formula C10H10ClNO3 B1454632 3-(3-Chlorophenyl)-2-formamidopropanoic acid CAS No. 1341669-10-0](/img/structure/B1454632.png)
3-(3-Chlorophenyl)-2-formamidopropanoic acid
Overview
Description
3-(3-Chlorophenyl)-2-formamidopropanoic acid, also known as 3-chloro-2-formamidopropionic acid (3-CFP), is a synthetic organic compound that has a wide range of applications in scientific research. It is a derivative of the amino acid L-alanine and is often used to study the effects of a variety of compounds on biochemical and physiological processes. 3-CFP has been found to have a number of interesting properties, including the ability to inhibit certain enzymes and to act as an antioxidant.
Future Directions
Future research could focus on elucidating the synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards of “3-(3-Chlorophenyl)-2-formamidopropanoic acid”. This would provide valuable information for potential applications of this compound .
Mechanism of Action
Phenylacetic acid derivatives are known to have a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer effects . They can interact with multiple targets in the body, such as enzymes and receptors, leading to various cellular and molecular changes .
Formamide derivatives, on the other hand, are often used in the synthesis of various bioactive compounds. They can interact with biological targets in various ways, depending on their specific structures .
The compound’s pharmacokinetics, including its absorption, distribution, metabolism, and excretion (ADME) properties, would depend on its specific structure and the characteristics of the biological system it interacts with. Factors such as solubility, stability, and permeability can influence these properties .
The compound’s action can also be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. These factors can affect the compound’s stability, its interaction with its targets, and its overall efficacy .
properties
IUPAC Name |
3-(3-chlorophenyl)-2-formamidopropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10ClNO3/c11-8-3-1-2-7(4-8)5-9(10(14)15)12-6-13/h1-4,6,9H,5H2,(H,12,13)(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KIFYKKHRSGEPKV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CC(C(=O)O)NC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Chlorophenyl)-2-formamidopropanoic acid |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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